6-(4-Methylpiperazin-1-yl)phenanthridine
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Overview
Description
6-(4-Methyl-piperazin-1-yl)-phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a 4-methyl-piperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-piperazin-1-yl)-phenanthridine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 4-methyl-piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Methyl-piperazin-1-yl)-phenanthridine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-piperazin-1-yl)-phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of phenanthridine derivatives with oxidized functional groups.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-(4-Methyl-piperazin-1-yl)-phenanthridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Probes: Employed as a chemical probe to investigate cellular pathways and mechanisms.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-piperazin-1-yl)-phenanthridine involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Binding Interactions: The piperazine moiety interacts with the active sites of target proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant properties.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent kinase inhibitor.
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
6-(4-Methyl-piperazin-1-yl)-phenanthridine is unique due to its specific structural features and the presence of both phenanthridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23441-13-6 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)phenanthridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3 |
InChI Key |
ZVJIBTNUNUXAIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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